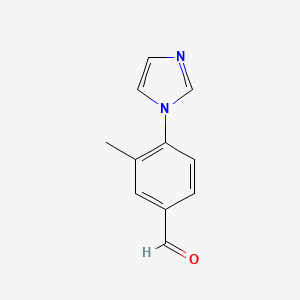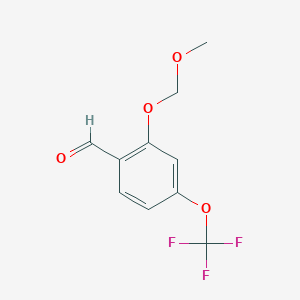
2-(Methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde is a type of organic compound. It likely belongs to the class of organooxygen compounds, specifically carbonyl compounds .
Molecular Structure Analysis
The molecular structure of this compound would include a benzene ring (indicated by the “benzaldehyde” in the name), with methoxymethoxy and trifluoromethoxy functional groups attached .Chemical Reactions Analysis
As an aldehyde, this compound would be expected to undergo reactions typical of carbonyl compounds, such as nucleophilic addition. The presence of the methoxymethoxy and trifluoromethoxy groups may also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could increase its polarity, influencing properties such as solubility and boiling point .Scientific Research Applications
1. Solid Phase Organic Synthesis
2-(Methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde and its derivatives have been studied for their utility in solid phase organic synthesis. For instance, electron-rich benzaldehyde derivatives are investigated as linkers in this domain. They demonstrate potential for forming benzylic secondary amines through reductive amination, which can then be converted into various secondary amide derivatives (Swayze, 1997).
2. Oxidation Studies
Research has explored the kinetics and mechanisms of oxidation of methoxy benzaldehydes, including compounds similar to 2-(Methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde. These studies focus on understanding how these compounds react to form corresponding carboxylic acids, contributing to broader chemical knowledge and potential industrial applications (Malik, Asghar, & Mansoor, 2016).
3. Enzyme Catalyzed Reactions
In the field of enzyme catalysis, derivatives of methoxy benzaldehydes have been used for asymmetric C–C-bond formation. Studies show that these compounds can be involved in enzymatic reactions leading to the formation of specific, enantioselective products. This area of research is crucial for developing novel methods for synthesizing optically active compounds (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).
4. Photoluminescent Properties
Another area of interest is the study of the optical properties of compounds derived from methoxy benzaldehydes. For instance, investigations into the synthesis of aluminum and zinc complexes using substituted benzaldehydes have provided insights into their photoluminescent properties. This research has implications for developing materials with specific optical characteristics (Barberis & Mikroyannidis, 2006).
5. Crystallographic Studies
The structure and properties of methoxy benzaldehyde derivatives, including those structurally similar to 2-(Methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde, are also studied using crystallography. Such research helps in understanding the molecular configurations and bonding patterns, which is vital for applications in material science and molecular engineering (Hashim, Ahmad, Basar, Awang, & Ng, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4/c1-15-6-16-9-4-8(17-10(11,12)13)3-2-7(9)5-14/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDYXZUTEWWLFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)OC(F)(F)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethoxy)-4-(trifluoromethoxy)benzaldehyde | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

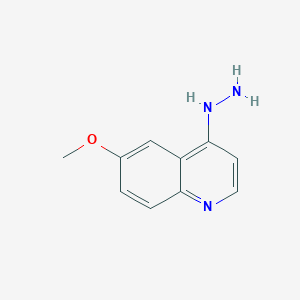
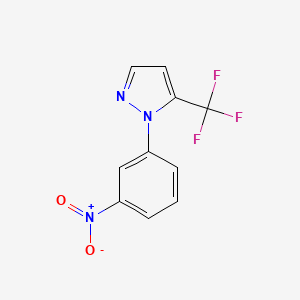
![1-(4-chlorophenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2364061.png)
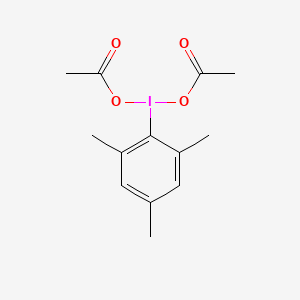
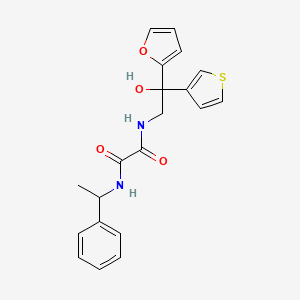
![N-(4-bromophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2364066.png)
![1-methyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2364067.png)
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2364068.png)
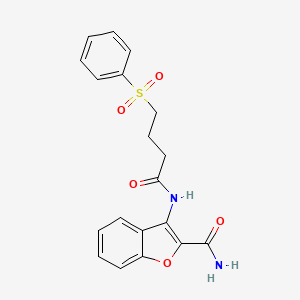
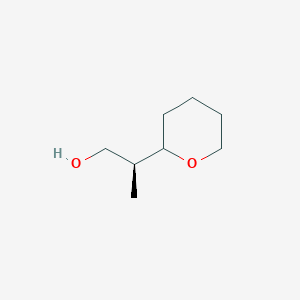
![1-[1-(2-Bromobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2364072.png)
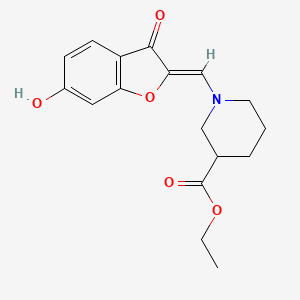
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2364076.png)
